molecular formula C10H19BrO2 B8304557 Ethyl 3-(bromomethyl)-5-methylhexanoate CAS No. 951792-39-5

Ethyl 3-(bromomethyl)-5-methylhexanoate

Cat. No.: B8304557
CAS No.: 951792-39-5
M. Wt: 251.16 g/mol
InChI Key: BLTGCCZCXNKAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(bromomethyl)-5-methylhexanoate is a brominated ester that serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its primary research application is in the synthesis of pregabalin, a medication used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder . The compound functions as a key building block in multi-step synthetic pathways, where the bromomethyl group is a reactive handle for further chemical transformations, such as nucleophilic substitution, to introduce new functional groups necessary to construct the final active pharmaceutical ingredient . The synthesis of this compound and its derivatives can involve methods like the halogenation of lactone precursors . As a reagent, it is typically used in controlled reactions in solvents such as tetrahydrofuran, dimethylformamide, or ethyl acetate . This product is intended for use by qualified laboratory personnel solely for research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols, as this compound may be associated with hazards such as skin and eye irritation .

Properties

CAS No.

951792-39-5

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

ethyl 3-(bromomethyl)-5-methylhexanoate

InChI

InChI=1S/C10H19BrO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

BLTGCCZCXNKAPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(C)C)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Esters

a) Ethyl α-(bromomethyl)acrylate
  • Structure : Features a bromomethyl group adjacent to the ester carbonyl, enabling Reformatsky-type reactions for lactone synthesis .
  • Reactivity : Used to synthesize α-methylene lactones (cytotoxic agents) via saponification and cyclization (e.g., steroidal lactones in eq. 10, ).
  • Key Difference: The conjugated double bond in α-(bromomethyl)acrylate enhances electrophilicity compared to the saturated hexanoate backbone of Ethyl 3-(bromomethyl)-5-methylhexanoate .
b) 3-(Bromomethyl)-5-cyclopentyl-1,2-oxazole (6b)
  • Structure : Bromomethyl-substituted oxazole with a cyclopentyl group.
  • Reactivity : Synthesized via hydrolysis and bromination of oxazole precursors (). Unlike the target compound, its heterocyclic core facilitates medicinal chemistry applications (e.g., ion channel blockers) .

Brominated Heterocycles

a) 5-Bromo-3-methylisooxazole
  • Structure : Isoxazole ring with bromine and methyl substituents.
  • Reactivity : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Key Difference: The bromine is directly attached to the heterocycle, limiting its utility in alkylation reactions compared to the bromomethyl group in this compound .

Substituted Hexanoates

a) Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate
  • Structure: Similar hexanoate backbone but substitutes bromomethyl with an aminomethyl group.
  • Application : Used as a small-molecule scaffold in drug discovery ().

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Reactivity Highlights Applications
This compound C₁₀H₁₇BrO₂ Bromomethyl (C3), Methyl (C5) Nucleophilic substitution, alkylation Pharmaceutical intermediates
Ethyl α-(bromomethyl)acrylate C₆H₉BrO₂ Bromomethyl, conjugated ester Reformatsky reactions, lactone synthesis Cytotoxic agents
3-(Bromomethyl)-5-cyclopentyl-1,2-oxazole C₉H₁₂BrNO Bromomethyl, cyclopentyl Ion channel modulation Antiviral research
Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate C₁₄H₂₄F₃NO₅ Aminomethyl, oxolane Peptide coupling Drug scaffolds

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where PBr₃ acts as both a Lewis acid and brominating agent. In a typical procedure, ethyl 3-(hydroxymethyl)-5-methylhexanoate is dissolved in anhydrous dimethylformamide (DMF) or toluene under nitrogen atmosphere. PBr₃ is added dropwise at 0–10°C to minimize exothermic side reactions. The mixture is stirred for 4–6 hours, after which the temperature is gradually raised to 20–25°C to ensure complete conversion.

Hydrogen bromide (HBr) serves as an alternative brominating agent, particularly in gas-phase reactions. However, this method requires rigorous moisture control and is less favored due to challenges in handling gaseous HBr.

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water to hydrolyze excess PBr₃, yielding phosphorous acid (H₃PO₃) and HBr as byproducts. The organic layer is extracted using ethyl acetate, washed with saturated sodium bicarbonate, and dried over magnesium sulfate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, as confirmed by GC-MS and NMR.

Advantages and Limitations

  • Advantages : High regioselectivity, scalability to multi-kilogram batches, and compatibility with industrial reactors.

  • Limitations : PBr₃ is moisture-sensitive and corrosive, necessitating specialized equipment.

Nucleophilic Substitution of Ethyl 3-(Chloromethyl)-5-Methylhexanoate

Nucleophilic substitution replaces a chloromethyl group (-CH₂Cl) with bromine using lithium bromide (LiBr). This method is advantageous when the chloride precursor is readily available.

Reaction Parameters

The reaction is conducted in polar aprotic solvents like acetone or DMF to stabilize the transition state. LiBr (1.2–1.5 equivalents) is added to a solution of ethyl 3-(chloromethyl)-5-methylhexanoate, and the mixture is refluxed at 60–80°C for 12–24 hours. The progress is monitored via TLC, with iodide-starch paper confirming bromide displacement.

Isolation and Yield

After cooling, the solvent is evaporated under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic phase is dried and concentrated, yielding a crude product that is further purified by recrystallization from ethanol/water . Reported yields range from 70–85% , depending on solvent choice and reaction time.

Comparative Analysis

  • Cost Efficiency : LiBr is cheaper than PBr₃, but the requirement for chloride precursors increases synthetic steps.

  • Side Reactions : Competing elimination reactions may occur at elevated temperatures, necessitating precise thermal control.

Esterification of 3-(Bromomethyl)-5-Methylhexanoic Acid

Esterification converts 3-(bromomethyl)-5-methylhexanoic acid into its ethyl ester using acid-catalyzed Fischer esterification. This method is ideal for laboratories with access to carboxylic acid precursors.

Catalytic Conditions

The carboxylic acid is dissolved in absolute ethanol , and concentrated sulfuric acid (H₂SO₄, 1–2 mol%) is added as a catalyst. The reaction is heated under reflux at 80–90°C for 6–8 hours, with molecular sieves to absorb water and shift equilibrium toward ester formation.

Post-Reaction Processing

Excess ethanol is removed via rotary evaporation, and the residue is neutralized with sodium bicarbonate. The ester is extracted into diethyl ether, washed with brine, and distilled under vacuum (bp: 120–125°C at 15 mmHg ) to achieve ≥98% purity.

Scalability and Challenges

  • Scalability : Suitable for small-scale synthesis but limited by the cost of carboxylic acid precursors.

  • Side Products : Diethyl ether formation is minimized by stoichiometric control of ethanol.

Comparative Evaluation of Methods

Method Reagents Solvent Temperature Yield Purity
BrominationPBr₃ or HBrDMF/Toluene0–25°C80–95%>95%
Nucleophilic SubstitutionLiBrAcetone/DMF60–80°C70–85%90–95%
EsterificationH₂SO₄, EthanolEthanol80–90°C65–75%≥98%

Industrial Applications and Optimization

Ethyl 3-(bromomethyl)-5-methylhexanoate’s utility in synthesizing γ-aminobutyric acid (GABA) analogs and anticonvulsant drugs underscores the need for optimized protocols. Recent advances include:

  • Continuous Flow Systems : Microreactors reduce reaction times for bromination from hours to minutes.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) lowers environmental impact without sacrificing yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(bromomethyl)-5-methylhexanoate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via esterification of 3-(bromomethyl)-5-methylhexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Bromination of the precursor (e.g., 3-(hydroxymethyl)-5-methylhexanoate) using PBr₃ or NBS (N-bromosuccinimide) in a non-polar solvent (e.g., CCl₄) can introduce the bromomethyl group .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation. Monitor purity via TLC and confirm with ¹H/¹³C NMR (e.g., δ ~3.5–4.5 ppm for ester and bromomethyl groups) .

Q. How should researchers characterize this compound spectroscopically?

  • Key Techniques :

  • NMR : ¹H NMR (CDCl₃) for bromomethyl (δ ~3.4–3.7 ppm, singlet) and ester groups (δ ~4.1–4.3 ppm, quartet). ¹³C NMR confirms carbonyl (δ ~170–175 ppm) and brominated carbons (δ ~30–35 ppm) .
  • IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~550–650 cm⁻¹ (C-Br stretch).
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Br⁻ or ethoxy group) .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Brominated compounds can cause skin/eye irritation and are light-sensitive. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : In amber vials under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the bromomethyl site be optimized for diverse functionalization?

  • Reaction Design :

  • Nucleophiles : Use amines (e.g., NH₃, primary/secondary amines) in DMF or THF for SN2 reactions. For Suzuki coupling, employ Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids .
  • Kinetics : Monitor reaction progress via GC-MS or HPLC. Optimize temperature (60–80°C for amines) and base (e.g., K₂CO₃ for deprotonation) .
    • Data Contradictions : Conflicting yields may arise from steric hindrance (bulky nucleophiles) or solvent polarity. Adjust solvent (e.g., DMSO for polar aprotic conditions) or use phase-transfer catalysts .

Q. What strategies resolve discrepancies in stereochemical outcomes during derivatization?

  • Analysis : Use chiral HPLC or NOESY NMR to detect stereoisomers. For example, substitution at the bromomethyl site may retain/invert configuration depending on the mechanism (SN1 vs. SN2) .
  • Case Study : If racemization occurs, switch to a polar aprotic solvent (e.g., DMF) to stabilize transition states or employ chiral catalysts (e.g., BINAP ligands in cross-couplings) .

Q. How is this compound applied in multi-step syntheses of complex molecules (e.g., lactones, heterocycles)?

  • Applications :

  • Lactone Synthesis : Reformatsky-type reactions with ethyl α-(bromomethyl)acrylate analogs yield α-methylene lactones (e.g., via saponification and cyclization) .
  • Heterocycles : React with thioureas or hydrazines to form thiazoles/pyrazoles. For example, condensation with thiourea in ethanol under reflux forms thiazolidinones .
    • Mechanistic Insights : DFT calculations (e.g., Gaussian) model transition states for cyclization steps, aiding in predicting regioselectivity .

Q. What analytical methods troubleshoot byproduct formation during ester hydrolysis?

  • Common Byproducts : Bromide salts (KBr/NaBr) or residual alcohols.
  • Mitigation :

  • Chromatography : Use ion-exchange columns to remove salts.
  • Spectroscopy : IR detects unhydrolyzed ester groups; titrate with NaOH to quantify hydrolysis efficiency .

Experimental Design & Data Analysis

Q. How to design kinetic studies for bromine displacement reactions?

  • Protocol :

Vary nucleophile concentration (pseudo-first-order conditions).

Monitor reaction via ¹H NMR (integration of bromomethyl peak decay).

Calculate rate constants (k) using the Eyring equation to determine ΔH‡ and ΔS‡ .

  • Data Interpretation : Non-linear Arrhenius plots may indicate competing mechanisms (e.g., SN1/SN2 pathways) .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Tools :

  • Molecular Modeling : Avogadro or Chem3D for steric/electronic maps.
  • Reactivity Predictions : Use DFT (B3LYP/6-31G*) to model frontier orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.